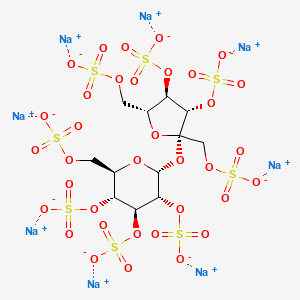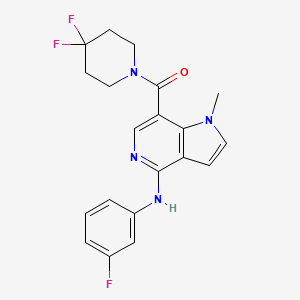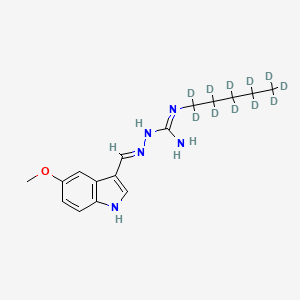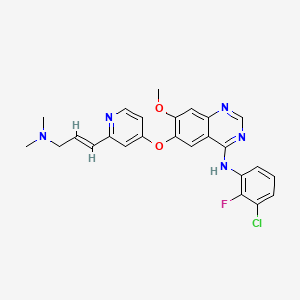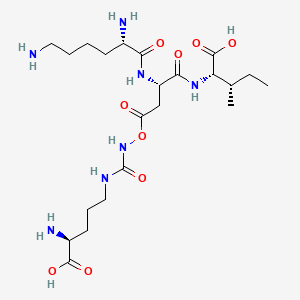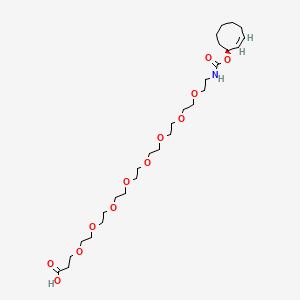
(S,E)-TCO2-PEG8-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,E)-TCO2-PEG8-acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-TCO2-PEG8-acid typically involves the conjugation of a PEG chain with a specific functional group. The process often starts with the activation of the PEG chain, followed by the introduction of the desired functional group under controlled conditions. Common reagents used in this synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The reaction conditions are carefully monitored, including temperature, pH, and reaction time, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(S,E)-TCO2-PEG8-acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (S,E)-TCO2-PEG8-acid is used as a building block for synthesizing more complex molecules. Its PEG chain provides solubility and stability, making it an ideal candidate for various chemical reactions.
Biology
In biological research, this compound is used for drug delivery and as a linker in bioconjugation. Its PEG chain enhances the solubility and bioavailability of drugs, while the functional group allows for specific targeting.
Medicine
In medicine, this compound is employed in the formulation of pharmaceuticals, particularly in creating prodrugs and drug conjugates. Its properties help improve the pharmacokinetics and pharmacodynamics of therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including hydrogels and nanomaterials. Its versatility and stability make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (S,E)-TCO2-PEG8-acid involves its interaction with specific molecular targets. The PEG chain enhances solubility and stability, while the functional group interacts with target molecules through covalent or non-covalent bonding. This interaction can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S,E)-TCO2-PEG4-acid: A shorter PEG chain variant with similar properties but different solubility and stability profiles.
(S,E)-TCO2-PEG12-acid: A longer PEG chain variant offering enhanced solubility and stability but potentially different reactivity.
Uniqueness
(S,E)-TCO2-PEG8-acid stands out due to its balanced PEG chain length, providing an optimal combination of solubility, stability, and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C28H51NO12 |
|---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H51NO12/c30-27(31)8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-29-28(32)41-26-6-4-2-1-3-5-7-26/h4,6,26H,1-3,5,7-25H2,(H,29,32)(H,30,31)/b6-4+/t26-/m1/s1 |
InChI Key |
CRFHBDDBVLJUFB-CKUSHTOWSA-N |
Isomeric SMILES |
C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Canonical SMILES |
C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


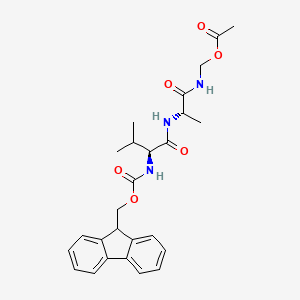
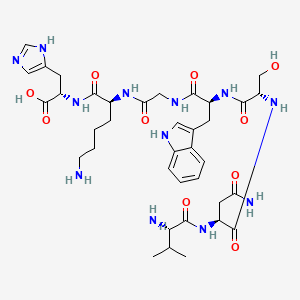
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B12380565.png)

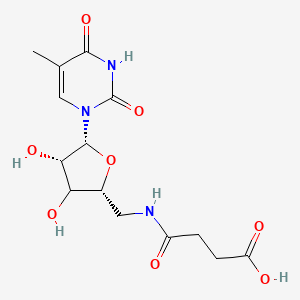

![Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380619.png)
